molecular formula C12H15NO3 B1357460 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid CAS No. 940099-04-7

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

Cat. No.: B1357460
CAS No.: 940099-04-7
M. Wt: 221.25 g/mol
InChI Key: GJUYHQSFZZTYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is a benzoic acid derivative featuring a dimethylamino-3-oxopropyl substituent at the 3-position of the aromatic ring. The compound combines a polar, ionizable carboxylic acid group with a tertiary amine (dimethylamino) and a β-keto (3-oxopropyl) moiety.

Properties

IUPAC Name

3-[3-(dimethylamino)-3-oxopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUYHQSFZZTYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid typically involves the acylation of 3-(dimethylamino)propylamine with a benzoic acid derivative. One common method is the reaction of 3-(dimethylamino)propylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic ring of the benzoic acid moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid (Target) C₁₂H₁₅NO₄ 237.25 Benzoic acid, dimethylamino, β-keto Polar, ionizable, pH-dependent solubility Hypothesized: Pharmaceutical intermediate, enzyme substrate -
[3-(Dimethylamino)-3-oxopropyl] benzoate C₁₃H₁₇NO₄ 251.28 Benzoate ester, dimethylamino, β-keto Lipophilic, prodrug potential Prodrug design, synthetic intermediate
MK-571 [(+)-enantiomer] C₂₄H₂₃Cl₂N₃O₃S₂ Not provided Quinolinyl, thioether, benzoic acid derivative >99.5% plasma protein binding, stereoselective clearance Leukotriene D₄ antagonist (asthma treatment)
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester C₂₈H₂₂ClNO₃ 455.94 Methyl ester, quinolinyl, ethenyl Off-white solid, intermediate stability Montelukast synthesis intermediate
4-(3-(4-Methoxyphenyl)-3-oxopropyl)benzoic acid C₁₇H₁₆O₄ 284.31 Benzoic acid, methoxyphenyl, β-keto Hydrophobic, electron-donating methoxy group PTP1B inhibitor (anti-diabetic candidate)
Key Observations:

Functional Group Impact: The dimethylamino group enhances water solubility via protonation at physiological pH, contrasting with the methoxy group in 4-(3-(4-methoxyphenyl)-3-oxopropyl)benzoic acid, which increases hydrophobicity . Ester derivatives (e.g., methyl or benzyl esters) exhibit higher lipophilicity, making them suitable prodrug candidates .

Stereochemical Considerations :

  • MK-571 demonstrates species-dependent stereoselective plasma protein binding and clearance. For example, the S-(+)-enantiomer is cleared 3.7× faster than the R-(-)-form in rats, highlighting the importance of chirality in pharmacokinetics .

Biological Activity :

  • Analogs like MK-571 and Montelukast intermediates target leukotriene receptors , critical in asthma and inflammation pathways. The benzoic acid scaffold is essential for receptor affinity, while substituents modulate potency and metabolic stability .
  • The β-keto group in 3-oxopropyl derivatives may participate in enzymatic reactions, as seen in ketoreductase-mediated synthesis of chiral intermediates .

Physicochemical and Pharmacokinetic Properties

Property This compound [3-(Dimethylamino)-3-oxopropyl] benzoate MK-571 (+)-enantiomer 4-(3-(4-Methoxyphenyl)-3-oxopropyl)benzoic Acid
Water Solubility High (ionizable COOH, dimethylamino) Low (ester form) Moderate (protein-bound) Low (hydrophobic methoxy)
logP (Predicted) ~1.2 ~2.5 ~3.8 (quinolinyl contribution) ~2.9
Protein Binding Moderate (ionized at pH 7.4) Not reported >99.5% Not reported
Metabolic Stability Susceptible to esterase/amidase cleavage Prodrug activation Species-dependent clearance Stable (methoxy group resists oxidation)

Biological Activity

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is a synthetic compound primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly leukotriene D4 (LTD4) receptor antagonists. These antagonists are crucial in the study and treatment of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3

Molecular Weight: 251.29 g/mol
Functional Groups: Carboxylic acid, dimethylamino group

Biological Activity Overview

The compound's primary biological activity stems from its involvement in synthesizing LTD4 receptor antagonists. These antagonists block the action of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and allergic rhinitis.

Synthesis and Pharmacological Applications

Research indicates that this compound is utilized in the synthesis of potent LTD4 receptor antagonists. A notable example is MK-571, which demonstrated significant efficacy in animal models for inflammatory conditions. The compound's utility extends beyond synthesis; it serves as a biochemical probe for studying enzyme interactions and mechanisms related to inflammatory responses.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit inhibitory effects on various cellular pathways linked to inflammation. For example, pharmacological inactivation of multidrug resistance proteins (MRPs) has been shown to augment intracellular signaling pathways that could be influenced by LTD4 receptor modulation .

Study Findings
MK-571 EfficacyDemonstrated effectiveness in reducing inflammation in murine models
MRP InhibitionAugmented cAMP signaling leading to enhanced anti-inflammatory responses

Comparative Analysis with Related Compounds

To understand its unique properties, it is essential to compare this compound with other similar compounds used in pharmaceutical applications.

Compound Target Activity Mechanism
MK-571LTD4 Receptor AntagonistBlocks leukotriene action
ZafirlukastLTD4 Receptor AntagonistSimilar binding affinity as MK-571
MontelukastLTD4 Receptor AntagonistCompetitive inhibition of leukotriene receptors

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